tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core with an ethyl substituent at position 2, a ketone group at position 4, and a tert-butyl carboxylate group at position 6.
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-10-15-11(18)14(16-10)6-8-17(9-7-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWUGJBPQQGCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production typically involves scaling up laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing specific functional groups.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The triazaspiro structure may enhance biological activity due to its ability to interact with biological targets effectively.
- Anticancer Potential : Compounds containing spirocyclic structures have been investigated for their anticancer properties. Studies suggest that the unique spatial arrangement of atoms in tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene derivatives could lead to the development of novel anticancer agents.
- Drug Delivery Systems : The compound's ability to form stable structures can be harnessed in drug delivery applications. Its ester functional groups may facilitate the conjugation with various therapeutic agents, enhancing their solubility and bioavailability.
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its spirocyclic structure may contribute to improved stability and durability in polymeric materials.
- Coatings and Adhesives : Due to its chemical stability and potential for cross-linking, tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene derivatives can be utilized in formulating advanced coatings and adhesives that require high performance under varying environmental conditions.
Organic Synthesis Applications
- Building Block for Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
- Catalysis : Research suggests that spirocyclic compounds can exhibit catalytic properties in certain reactions, potentially leading to more efficient synthetic pathways in organic chemistry.
Case Studies
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets and pathways involved in biological processes, leading to desired outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, highlighting variations in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., fluorine) : The 2-fluorophenyl analog (CAS 1774896-08-0) exhibits improved metabolic stability due to reduced oxidative degradation, making it suitable for in vivo studies .
- Bulkier Groups (e.g., isopropyl) : The isopropyl variant (CAS 1713162-87-8) shows reduced solubility in polar solvents compared to the ethyl derivative, necessitating optimized solvent systems for synthesis .
- Aromatic Substituents (e.g., phenyl, biphenyl) : These derivatives (e.g., CAS 865626-62-6) are prevalent in kinase inhibitor design, leveraging π-π stacking interactions with target proteins .
Biological Activity
tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS No. 1774897-11-8) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its physicochemical properties.
- Molecular Formula : C14H23N3O3
- Molecular Weight : 281.35 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with triazaspiro structures often exhibit antimicrobial properties. A study conducted on related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| tert-butyl compound | S. epidermidis | Not yet tested |
Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with similar triazaspiro compounds. This points towards a possible mechanism of action involving the modulation of inflammatory pathways.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical) | 15 | 5 |
| MCF7 (breast) | 20 | 4 |
| Normal Fibroblast | >100 | - |
Case Studies
A notable case study involved the synthesis and biological evaluation of similar triazaspiro compounds. The results indicated that modifications in the substituents on the spiro structure significantly influenced the biological activity, paving the way for further exploration of tert-butyl 2-ethyl-4-oxo derivatives.
Q & A
Q. What synthetic methodologies are most effective for producing tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate intermediates can react with ethylating agents under reflux conditions in acetonitrile with anhydrous potassium carbonate as a base . Purification often involves column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization. Yield optimization may require iterative adjustments of reaction time, temperature, and stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agents) .
Q. How is structural characterization performed for this spirocyclic compound?
Structural confirmation relies on a combination of:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.1 ppm) .
- Multinuclear NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the tert-butyl group (δ ~1.4 ppm for 9H) and the spirocyclic carbonyl (δ ~170 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the spiro core, with R-factors <0.05 for high-resolution data .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in tightly sealed containers to prevent hydrolysis of the tert-butyl carbamate group. Hygroscopicity testing via dynamic vapor sorption (DVS) is advised for long-term storage protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Halogen Substitution : Introducing fluorine at the 2-position (as in tert-butyl 2-(2-fluorophenyl) analogs) enhances target binding via polar interactions, as shown in DDR1 kinase inhibition assays (IC50 reduction by ~40%) .
- Spiro Ring Modifications : Replacing the ethyl group with bulkier substituents (e.g., trifluoroethyl) improves metabolic stability but may reduce solubility, requiring logP adjustments .
- Docking Studies : Use Discovery Studio or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Asp 784 in DDR1) .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
Discrepancies often arise from poor pharmacokinetics (PK). Strategies include:
- Prodrug Design : Masking polar groups (e.g., carboxylate → ester) to enhance bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound), correlating with in vivo activity .
Q. What experimental approaches validate the compound’s role in neuroprotection (e.g., Alzheimer’s disease)?
- Sigma1 Receptor Binding : Radioligand displacement assays (e.g., [³H]-(+)-pentazocine) quantify affinity (Ki < 100 nM for therapeutic potential) .
- Tau Phosphorylation Assays : Treat neuronal cell lines (e.g., SH-SY5Y) and measure p-tau levels via Western blot .
- In Vivo Models : Use transgenic mice (e.g., 3xTg-AD) to assess cognitive improvement in Morris water maze tests .
Q. How can crystallographic data refinement improve conformational analysis of the spirocyclic core?
- Twinning Analysis : SHELXD detects pseudo-merohedral twinning in crystals, which is common in spiro compounds due to symmetry .
- Thermal Ellipsoid Modeling : SHELXL refines anisotropic displacement parameters to identify steric strain at the spiro junction .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) influencing packing efficiency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
